9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one
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Overview
Description
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate amine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitrogen and oxygen atoms in the ring system allows for hydrogen bonding and other interactions that can influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one: Similar structure but with a methyl group instead of an ethyl group.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with different substituents.
Uniqueness
9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group provides distinct steric and electronic properties compared to similar compounds, potentially leading to different interactions and applications.
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
9-ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-11-5-6-13-9(8(11)12)3-4-10-7-9/h10H,2-7H2,1H3 |
InChI Key |
IQJZEBAPNCFVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC2(C1=O)CCNC2 |
Origin of Product |
United States |
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